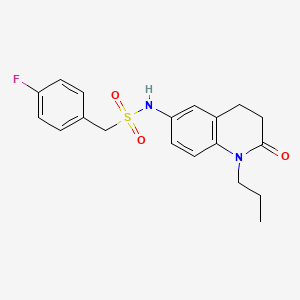

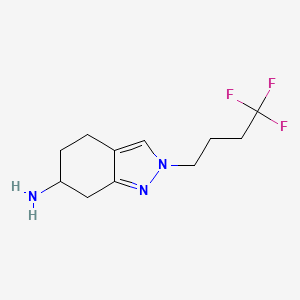

![molecular formula C19H24O2 B2379059 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane CAS No. 351330-03-5](/img/structure/B2379059.png)

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane, also known as AFO, is a synthetic organic compound with a unique structure. It has a CAS Number of 351330-03-5 and a molecular weight of 284.4 . The IUPAC name for this compound is 4-(1-adamantyl)phenyl 2-oxiranylmethyl ether .

Synthesis Analysis

Functionally substituted oxiranes, including this compound, were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid . The synthesis involved reactions of adamantyl-substituted epibromohydrins with nitrogen, oxygen, and sulfur nucleophiles .Molecular Structure Analysis

The molecular formula of 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane is C19H24O2 . The InChI code for this compound is 1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 .Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . 2-(Adamantan-1-yl)-3-hydroxypropanoic acid was obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid . Acid-catalyzed ring opening of aminomethyloxiranes afforded trifunctional derivatives, adamantane-containing aminohalohydrins .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Functionally substituted oxiranes, including adamantyl-substituted ones, have been synthesized using epoxidation processes. Adamantyl-substituted epibromohydrins have been found to react with various nucleophiles, leading to halogen substitution products. Specific examples include the synthesis of 2-(Adamantan-1-yl)-3-hydroxypropanoic acid and aminomethyloxiranes which afford trifunctional derivatives and adamantane-containing aminohalohydrins (Leonova, Permyakova, Baimuratov, & Klimochkin, 2020).

Spirooxiranes and Spiroheterocyclic Adamantane Derivatives

Spirooxiranes derived from adamantane have been synthesized for the preparation of spiroheterocyclic adamantane derivatives. These derivatives are synthesized through reactions involving adamantane with various chloro compounds in the presence of lithium bis(trimethylsilyl)amide. The process results in the formation of slightly colored oily liquids (Mokhov, Popov, & Tankabekyan, 2013).

Chemiluminescent Studies

Oxirane derivatives with adamantane structures have been identified as novel chemiluminescent precursors. They demonstrate characteristic chemiluminescent abilities when treated with alkaline H2O2 and subsequent acidic treatment. The chemiluminescent profile of these compounds varies based on the acid used in the trigger reaction (Miyashita et al., 2001).

Adamantane-Based Ester Derivatives

Adamantyl-based compounds, including ester derivatives, have been synthesized and studied for their structural aspects. These compounds have shown significant antioxidant activities and potential for anti-inflammatory applications. The adamantyl moiety in these compounds serves as an efficient building block for synthesizing various derivatives (Kumar et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that oxiranes, the class of compounds to which this molecule belongs, are often involved in reactions with various nucleophiles .

Mode of Action

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane, like other oxiranes, can undergo ring-opening reactions with high stereo- and regioselectivity by the action of various nucleophiles . This can lead to the production of vicinal di- or trifunctional derivatives .

Propiedades

IUPAC Name |

2-[[4-(1-adamantyl)phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNMQHSQADGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

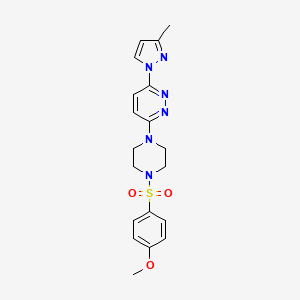

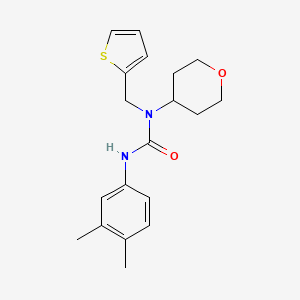

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

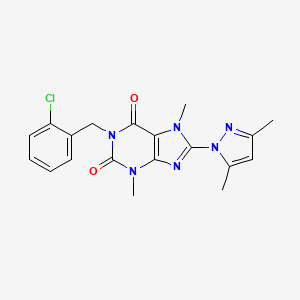

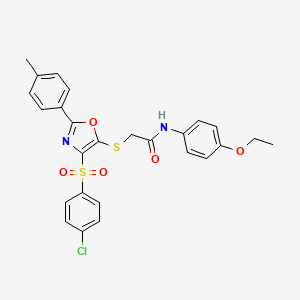

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

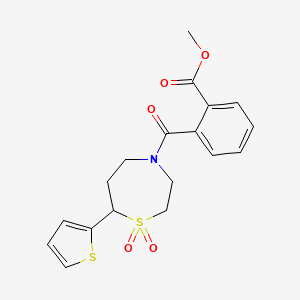

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)

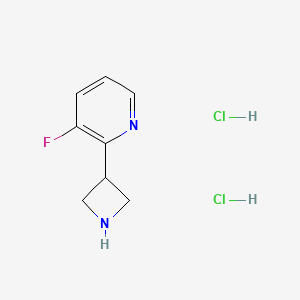

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)